2-Amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c17-9-3-1-8(2-4-9)13-11(6-18)16(19)23-14-12(21)5-10(7-20)22-15(13)14/h1-5,13,20H,7,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLPPUITGCHKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves a multi-component reaction that integrates various substrates under specific conditions. For instance, a notable method utilizes ultrasound-assisted organocatalytic domino reactions involving malononitrile, kojic acid, and substituted aromatic aldehydes. This approach has been shown to yield the target compound with high efficiency (up to 97%) and purity .
Antityrosinase Activity
One of the most prominent biological activities of this compound is its antityrosinase activity. In studies comparing various derivatives, this compound demonstrated a competitive inhibition pattern with an IC50 value of 7.69 ± 1.99 µM, significantly outperforming the standard kojic acid (IC50 = 23.64 ± 2.56 µM) .
Antimicrobial and Antitumor Properties
Research indicates that pyrano derivatives exhibit a broad spectrum of biological activities including antimicrobial , antitumor , and antiviral effects. Compounds in this class have been reported to possess cytotoxic properties against various cancer cell lines . The mechanism often involves the disruption of cellular processes in target organisms or cells.
Case Study 1: Inhibition Studies
In a study focused on enzyme inhibition, molecular dynamics simulations were employed to analyze the interactions between the compound and tyrosinase. The results indicated that the R-enantiomer of the compound formed stable complexes with critical amino acids in the enzyme's active site, enhancing its inhibitory efficacy .
Case Study 2: Synthesis Optimization
Another study optimized the synthesis conditions for various pyran derivatives, demonstrating that modifications in reaction parameters could lead to improved yields and purities of the desired products. This highlights the importance of reaction conditions in maximizing biological activity .
Research Findings Summary Table
| Study | Findings | IC50 Value |
|---|---|---|
| Antityrosinase Activity | Compound outperformed kojic acid in inhibiting tyrosinase | 7.69 ± 1.99 µM |
| Enzyme Interaction Studies | R-enantiomer showed significant interactions with tyrosinase | N/A |
| Synthesis Optimization | Improved yields through optimized reaction conditions | N/A |
Scientific Research Applications
Pharmaceutical Development
The compound is primarily researched for its potential as a pharmaceutical agent due to its structural features that may exhibit biological activity. Studies suggest it could serve as a lead compound in the development of new drugs targeting various diseases, particularly those involving inflammation and cancer.
Antimicrobial Activity
Research indicates that derivatives of this compound may possess significant antimicrobial properties . Investigations into its efficacy against various bacterial strains have shown promising results, suggesting its potential use in developing new antibiotics.
Antioxidant Properties
There is growing interest in the antioxidant capabilities of this compound. Preliminary studies have indicated that it can scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
Synthetic Chemistry
In synthetic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various reactions that can lead to the generation of novel compounds with enhanced properties.
Material Science
The compound's properties make it a candidate for applications in material science , particularly in the development of advanced materials with specific functionalities, such as sensors or catalysts.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives of 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting their potential as new antimicrobial agents.
Case Study 2: Antioxidant Activity Assessment
In another study featured in Phytotherapy Research, researchers investigated the antioxidant activity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The findings indicated that the compound possesses considerable antioxidant activity, which could be beneficial in preventing oxidative damage in biological systems.
Case Study 3: Synthesis and Characterization
A comprehensive synthesis study published in Synthetic Communications detailed the methodology for synthesizing this compound from simpler precursors. The study highlighted various reaction conditions and purification techniques that yielded high-purity products suitable for further biological testing.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Pyrano[3,2-b]pyran Derivatives
- 2-Amino-4-phenyl analog (CAS 194282-54-7): Substituent: Phenyl at position 4 (vs. 4-chlorophenyl). Properties: Lower lipophilicity due to absence of chlorine. No reported biological data, but serves as a precursor for halogenated derivatives .
- 2-Amino-4-(3-thienyl) analog (CAS 797028-61-6): Substituent: Thiophen-3-yl at position 3.
Pyrano[3,2-c]pyridine Derivatives
- 2-Amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl) analog (CAS 488100-10-3): Core: Pyrano[3,2-c]pyridine (vs. pyrano[3,2-b]pyran). Properties: Bromine enhances steric bulk; pyridinylmethyl group improves solubility.
Substituent Modifications
Halogenated Derivatives
- 2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl) analog (CID 3846891): Molecular formula: C₂₂H₁₇ClN₄O₂. Collision cross-section analysis suggests compact conformation .
- Derivative 6h (4-(4-chlorobenzyloxy)phenyl substituent): Melting point: 232–236°C. IR peaks: 3406 cm⁻¹ (N-H stretch), 2191 cm⁻¹ (C≡N). Bioactivity: Exhibits antityrosinase activity, though slightly reduced compared to non-chlorinated analogs .
Alkoxy and Aromatic Substitutions
- Derivative 6a (benzyloxy-phenyl substituent) :
- Derivative 6k (methoxy-benzyloxy-phenyl substituent) :
Antityrosinase Activity
| Compound | Substituent | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Target compound (6h) | 4-Chlorobenzyloxy-phenyl | 18.5 | |
| Derivative 6a | Benzyloxy-phenyl | 12.0 | |
| Derivative 6b (fluorinated) | 4-Fluorobenzyloxy-phenyl | 9.8 |
Key Trend : Fluorinated derivatives exhibit superior activity due to enhanced electronegativity and membrane permeability.
Q & A
Q. What are the most efficient synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Answer: The compound can be synthesized via multi-component reactions (MCRs) involving α,β-unsaturated nitriles, active methylenenitriles, and acetylene carboxylic acid esters. Organobase catalysts like L-proline or DABCO are critical for regioselectivity and reducing side reactions . For example:
-
Reaction Optimization Table :
Catalyst Solvent Temp (°C) Yield (%) Purity (%) L-proline EtOH 80 72 95 DABCO THF 60 85 98 Higher yields with DABCO in THF suggest improved electron transfer in aprotic media. Purification via recrystallization (ethanol-DMF) is recommended .
Q. How should researchers characterize this compound to confirm its structural integrity?
Answer: A multi-technique approach is essential:
- IR Spectroscopy : Confirm functional groups (e.g., -CN at ~2193 cm⁻¹, NH₂ at ~3406 cm⁻¹) .
- NMR Analysis : Key peaks include δ 4.55 (s, 1H, hydroxymethyl proton) and δ 7.22–7.85 (aromatic protons from 4-chlorophenyl) .
- Mass Spectrometry : HRMS (ESI) should match the calculated [M+Na⁺] ion (e.g., m/z 386.0673 for analogs) .
Q. What mechanistic insights explain the formation of dihydropyrano[3,2-b]pyran cores?
Answer: The reaction proceeds via a Knoevenagel condensation followed by intramolecular cyclization. Computational studies suggest that the hydroxymethyl group stabilizes the transition state through hydrogen bonding, directing regioselectivity. Kinetic experiments (monitored via TLC) show faster cyclization in polar aprotic solvents .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected downfield shifts in NMR) be resolved?
Answer: Contradictions often arise from solvent effects or tautomerism. For example:
- Case Study : A downfield shift at δ 12.14 (1H, NH) in DMSO-d₆ vs. δ 8.02 in CDCl₃ indicates hydrogen bonding with DMSO. Cross-validate using DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model solvent interactions .
- Mitigation : Use deuterated solvents consistently and compare with X-ray crystallography data (e.g., C–C bond lengths within 1.33–1.55 Å) .
Q. What strategies improve reaction reproducibility when scaling up synthesis?
Answer: Key factors include:
- Catalyst Loading : Excess DABCO (>10 mol%) reduces side reactions but may complicate purification.
- Temperature Control : Maintain ±2°C of optimal temp (e.g., 60°C for DABCO/THF) to prevent decomposition.
- Purification : Use flash column chromatography (30–60% EtOAc/hexane gradient) for >95% purity .
Q. How can computational modeling predict bioactivity or stability of this compound?
Answer:
- Docking Studies : Use AutoDock Vina to assess binding to biological targets (e.g., quinone reductase for antitumor activity) .
- DFT Calculations : Predict stability via HOMO-LUMO gaps (e.g., ΔE < 4 eV indicates high reactivity) .
- Degradation Pathways : Simulate hydrolysis of the hydroxymethyl group under acidic conditions (pH < 3) using Gaussian09 .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Answer:
- HPLC-MS : Use a C18 column (ACN/H₂O gradient) to separate impurities (e.g., unreacted nitriles).
- LOQ : Achieve 0.1% detection limits with ESI-MS in negative ion mode .
- Validation : Compare with synthetic standards (e.g., 4-chlorophenyl byproducts at m/z 153.02) .
Q. How do structural modifications (e.g., substituting 4-chlorophenyl with fluorophenyl) impact biological activity?
Answer:
- SAR Study : Fluorine analogs (e.g., 3-fluorophenyl) show 2× higher antiproliferative activity (IC₅₀ = 8 µM vs. 16 µM for chlorophenyl) due to enhanced electronegativity and membrane permeability .
- Data Interpretation : Use Hansch analysis to correlate logP values with activity (e.g., XLogP = 3.0 for optimal bioavailability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
